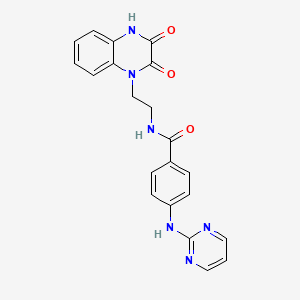![molecular formula C20H22N2O3 B12162746 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12162746.png)
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基)-3-苯基丙酰胺是一种复杂的化合物,包含吡咯烷酮环、甲氧基和苯基丙酰胺部分。
准备方法
合成路线和反应条件
N-(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基)-3-苯基丙酰胺的合成通常涉及吡咯烷酮环的形成,然后引入甲氧基和苯基丙酰胺基团。一种常见的合成路线包括:
吡咯烷酮环的形成: 这可以通过在酸性或碱性条件下对合适的先驱体(例如 γ-氨基丁酸衍生物)进行环化来实现。
甲氧基的引入: 这步通常涉及使用甲基碘 (CH₃I) 等试剂在碳酸钾 (K₂CO₃) 等碱存在下对羟基进行甲基化。
苯基丙酰胺部分的连接: 这可以通过酰胺偶联反应来完成,使用 N,N'-二环己基碳二亚胺 (DCC) 和 4-二甲基氨基吡啶 (DMAP) 等试剂促进酰胺键的形成。
工业生产方法
该化合物的工业生产方法很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及实施重结晶或色谱等纯化技术。
化学反应分析
反应类型
N-(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基)-3-苯基丙酰胺可以进行各种化学反应,包括:
氧化: 使用吡啶氯铬酸盐 (PCC) 等试剂可以将甲氧基氧化为羟基。
还原: 使用锂铝氢化物 (LiAlH₄) 等还原剂可以将吡咯烷酮环中的羰基还原为羟基。
取代: 通过亲核取代反应,可以将甲氧基替换为其他官能团。
常用试剂和条件
氧化: 室温下在二氯甲烷 (CH₂Cl₂) 中使用 PCC。
还原: 在回流条件下在四氢呋喃 (THF) 中使用 LiAlH₄。
取代: 在二甲基甲酰胺 (DMF) 中使用氢化钠 (NaH),然后加入所需的亲核试剂。
主要产物
氧化: 形成羟基衍生物。
还原: 在吡咯烷酮环上形成羟基衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
N-(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基)-3-苯基丙酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医学: 探讨其潜在的治疗效果,例如抗炎或镇痛作用。
工业: 用于开发新材料或作为药物合成的先驱体。
作用机理
N-(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基)-3-苯基丙酰胺的作用机理涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物学效应。确切的途径和靶标可能会因具体的应用和所研究的生物系统而异。
作用机制
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
类似化合物
吡咯烷-2-酮衍生物: 这些化合物具有吡咯烷酮环结构,通常用于药物化学。
甲氧基苯基衍生物: 这些化合物在苯环上连接着甲氧基,常见于各种药物中。
苯基丙酰胺衍生物: 这些化合物包含苯基丙酰胺部分,用于合成各种药物。
独特性
N-(5-甲氧基-2-(2-氧代吡咯烷-1-基)苯基)-3-苯基丙酰胺因其官能团的组合而独一无二,这些官能团赋予了它特定的化学和生物学性质。它的结构允许进行各种化学修饰,使其成为研究和开发中的一种通用化合物。
属性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H22N2O3/c1-25-16-10-11-18(22-13-5-8-20(22)24)17(14-16)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) |
InChI 键 |
NLQQIWCEGODRKK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)
![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
![2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)


![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12162734.png)

